molecular formula C19H16FN3O4S B11599313 3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Cat. No.: B11599313
M. Wt: 401.4 g/mol
InChI Key: ROZUHIINDSYSIL-UHFFFAOYSA-N
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Description

3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an imino group, a thiazinanone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazinanone Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazinanone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thiazinanone intermediate.

    Formation of the Imino Group: The imino group is formed by the condensation of an amine with a carbonyl compound.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the thiazinanone intermediate through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: It may have applications in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imino and thiazinanone groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: Shares the fluorophenyl group but lacks the thiazinanone and imino groups.

    3-Methyl-4-oxo-1,3-thiazinan-6-yl Compounds: Similar thiazinanone ring structure but different substituents.

    Iminobenzoic Acids: Contain the imino and benzoic acid moieties but lack the thiazinanone ring.

Uniqueness

3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the thiazinanone ring and imino group provide additional sites for interaction with molecular targets.

Properties

Molecular Formula

C19H16FN3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

3-[[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C19H16FN3O4S/c1-23-16(24)10-15(28-19(23)22-13-7-5-12(20)6-8-13)17(25)21-14-4-2-3-11(9-14)18(26)27/h2-9,15H,10H2,1H3,(H,21,25)(H,26,27)

InChI Key

ROZUHIINDSYSIL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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